1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are known for their stimulant properties and are structurally related to amphetamines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, acetophenone, and pyrrolidine.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with pyrrolidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects. The compound’s molecular targets include dopamine transporters, serotonin transporters, and norepinephrine transporters.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone): Similar in structure but with a methyl group instead of an ethoxy group.
1-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Lacks the ethoxyphenyl group.
Uniqueness: 1-(4-Ethoxyphenyl)-2-phenyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in potency, selectivity, and overall effects compared to similar compounds.
Properties
Molecular Formula |
C21H25NO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-phenyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-2-24-19-12-10-18(11-13-19)21(23)20(16-22-14-6-7-15-22)17-8-4-3-5-9-17/h3-5,8-13,20H,2,6-7,14-16H2,1H3 |
InChI Key |
DQUJPBBWZKHBFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CN2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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